

3,5-Dibromobenzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromobenzaldehyde

Cat. No.: B114249

[Get Quote](#)

An In-depth Technical Guide to **3,5-Dibromobenzaldehyde** for Researchers and Drug Development Professionals

Introduction

3,5-Dibromobenzaldehyde is a key chemical intermediate in the field of organic synthesis, particularly valued by researchers and scientists in drug development. Its disubstituted aromatic ring provides a versatile scaffold for the construction of complex molecules. This technical guide offers a comprehensive overview of its physical and chemical properties, supported by experimental data and protocols to facilitate its use in a laboratory setting.

Core Physical and Chemical Properties

3,5-Dibromobenzaldehyde is a white to light beige crystalline solid.^[1] It is an air-sensitive compound, necessitating careful handling and storage under an inert atmosphere.^[2]

Physical Properties

A summary of the key physical properties of **3,5-Dibromobenzaldehyde** is presented in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₇ H ₄ Br ₂ O	[3]
Molecular Weight	263.91 g/mol	[3]
Melting Point	84-88 °C	[1][4][5][6][7]
Boiling Point	287.2 ± 20.0 °C (Predicted)	[1][2]
Density	1.977 ± 0.06 g/cm ³ (Predicted)	[1][2]
Appearance	White to light beige powder or crystals	[1][2]
Solubility	Insoluble in water; Soluble in DMSO, Ethyl Acetate, Methanol	[2]

Chemical Properties and Reactivity

3,5-Dibromobenzaldehyde is a valuable building block for synthesizing a range of biologically active compounds.[1] Its aldehyde functional group and bromine substituents allow for a variety of chemical transformations. It is a known reactant in several important organic reactions, including:

- Suzuki-Miyaura cross-coupling reactions[4]
- Synthesis of blue fluorescent dye derivatives for organic light-emitting diodes (OLEDs)[4]
- Sharpless kinetic resolution for the formation of Baylis-Hillman enal adducts[4]
- Synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents[4]
- Allylic alkylation[4]
- Synthesis of C2-symmetric biphosphine ligands[4]

Spectral Data

The structural identity of **3,5-Dibromobenzaldehyde** can be confirmed through various spectroscopic techniques.

Technique	Data
¹ H NMR	While a detailed spectrum with peak assignments is not readily available in the provided search results, the spectrum is expected to show signals corresponding to the aldehyde proton and the aromatic protons.
¹³ C NMR	A ¹³ C NMR spectrum is available, though specific chemical shifts are not detailed in the search results. ^[8]
Infrared (IR)	The IR spectrum would characteristically show a strong absorption for the carbonyl (C=O) stretch of the aromatic aldehyde, typically in the range of 1690-1715 cm ⁻¹ . Aromatic C-H stretching and C=C stretching bands are also expected. ^{[9][10]} ^[11]
Mass Spectrometry	The mass spectrum shows major peaks at m/z 264, 266, and 262, consistent with the isotopic pattern of two bromine atoms. ^[4]

Experimental Protocols

Synthesis of 3,5-Dibromobenzaldehyde

A common synthetic route to **3,5-Dibromobenzaldehyde** involves the formylation of 1,3,5-tribromobenzene. One method involves a Grignard reaction.^[8]

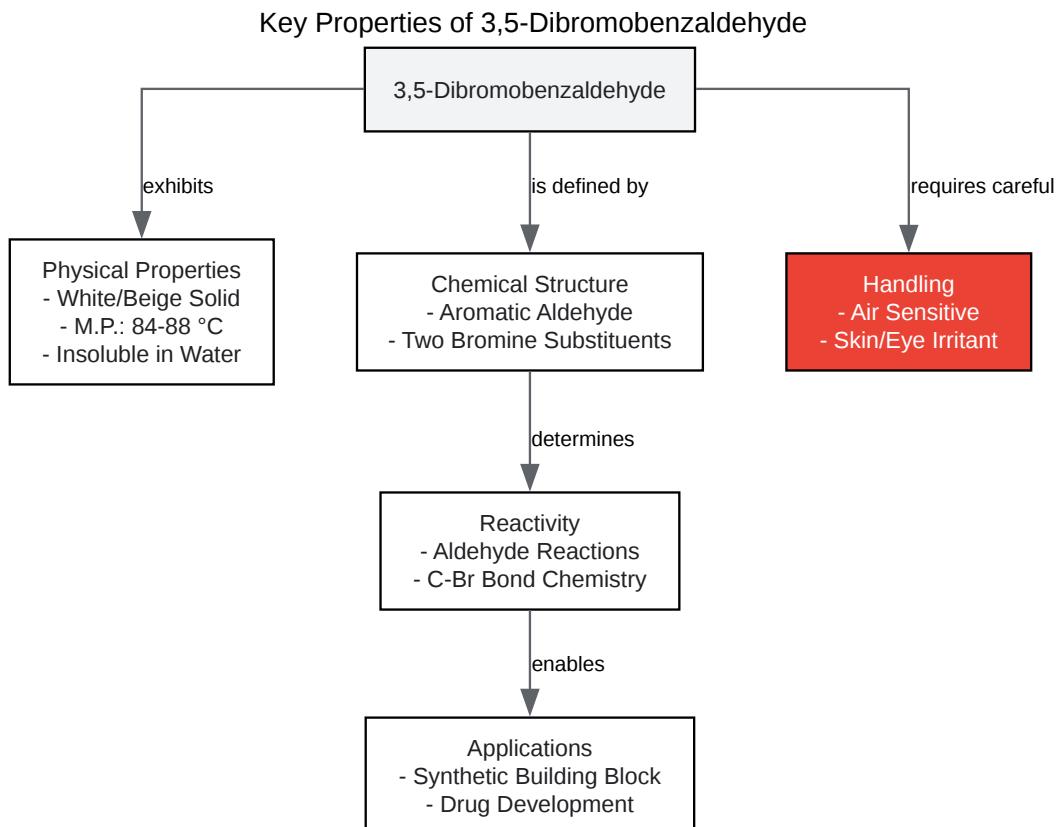
General Protocol:

- Prepare a Grignard reagent from 1,3,5-tribromobenzene and magnesium in a suitable ether solvent (e.g., THF).

- React the Grignard reagent with a formylating agent, such as N,N-dimethylformamide (DMF).
- Work up the reaction mixture with an acidic solution to hydrolyze the intermediate and yield **3,5-Dibromobenzaldehyde**.
- Purify the product, for instance, by silica gel column chromatography.

Note: A detailed, step-by-step experimental protocol for this specific synthesis was not available in the provided search results.

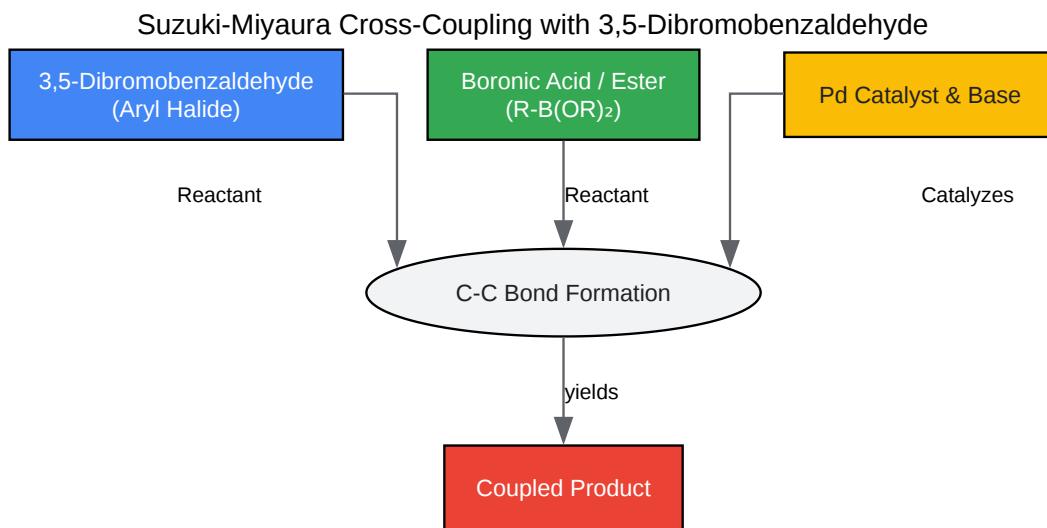
Suzuki-Miyaura Cross-Coupling Reaction


3,5-Dibromobenzaldehyde can be utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of modern organic synthesis.[7][12]

General Protocol:

- In a reaction vessel under an inert atmosphere (e.g., argon), combine **3,5-Dibromobenzaldehyde**, a boronic acid or boronate ester, a palladium catalyst (e.g., $Pd(PPh_3)_4$), and a base (e.g., K_2CO_3 or Cs_2CO_3).[13][14]
- Add a suitable solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water.[13]
- Heat the reaction mixture to the appropriate temperature (often between 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).[13]
- Upon completion, cool the reaction mixture and perform an aqueous workup.
- Extract the product with an organic solvent.
- Dry the organic layer, concentrate it, and purify the product by chromatography.

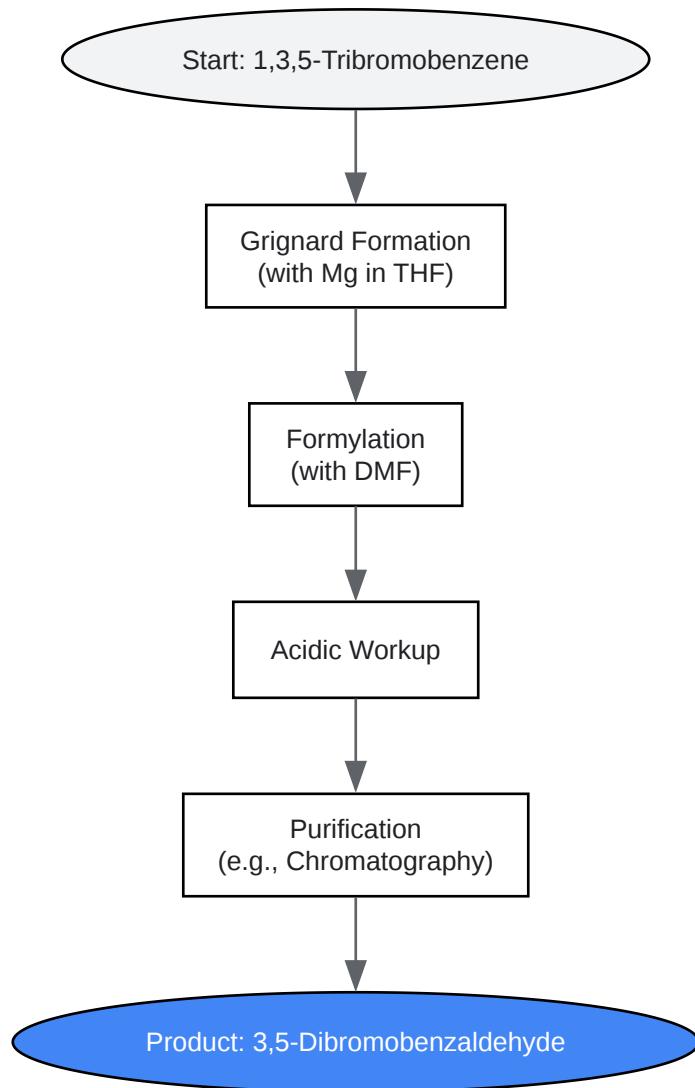
Visualizations


Logical Relationship of Key Properties

[Click to download full resolution via product page](#)

Caption: Key properties and relationships of **3,5-Dibromobenzaldehyde**.

Synthetic Utility in Suzuki-Miyaura Cross-Coupling



[Click to download full resolution via product page](#)

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

General Synthetic Workflow

General Synthesis Workflow for 3,5-Dibromobenzaldehyde

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3,5-Dibromobenzaldehyde | C7H4Br2O | CID 622077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromobenzaldehyde(3132-99-8) 13C NMR spectrum [chemicalbook.com]
- 6. 56990-02-4|3,5-Dibromobenzaldehyde|BLD Pharm [bldpharm.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. tcichemicals.com [tcichemicals.com]
- 13. youtube.com [youtube.com]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,5-Dibromobenzaldehyde physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114249#3-5-dibromobenzaldehyde-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com